molecular formula C14H22O2S B14521488 2,2'-Sulfonyldi(bicyclo[2.2.1]heptane) CAS No. 62615-72-9

2,2'-Sulfonyldi(bicyclo[2.2.1]heptane)

Cat. No.: B14521488
CAS No.: 62615-72-9
M. Wt: 254.39 g/mol
InChI Key: SVUBTNNWVSEJBM-UHFFFAOYSA-N
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Description

2,2’-Sulfonyldi(bicyclo[2.2.1]heptane) is a compound that features a sulfone group bridging two bicyclo[2.2.1]heptane units. This compound is part of a class of strained bicyclic hydrocarbons, which are known for their unique structural properties and reactivity.

Preparation Methods

The synthesis of 2,2’-Sulfonyldi(bicyclo[2.2.1]heptane) typically involves the reaction of bicyclo[2.2.1]heptane derivatives with sulfonyl chlorides under basic conditions. One common method is the reaction of norbornane with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of a sulfonate ester intermediate, which is then converted to the desired sulfone product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

2,2’-Sulfonyldi(bicyclo[2.2.1]heptane) undergoes a variety of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state compounds.

    Reduction: The sulfone group can be reduced to sulfides under certain conditions, such as with the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group acts as a leaving group. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions yield sulfides.

Scientific Research Applications

2,2’-Sulfonyldi(bicyclo[2.2.1]heptane) has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-Sulfonyldi(bicyclo[2.2.1]heptane) exerts its effects depends on the specific context in which it is used. In chemical reactions, the sulfone group can act as an electron-withdrawing group, stabilizing negative charges and facilitating nucleophilic substitution reactions. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting or modulating their activity through binding interactions .

Comparison with Similar Compounds

2,2’-Sulfonyldi(bicyclo[2.2.1]heptane) can be compared to other similar compounds, such as:

The uniqueness of 2,2’-Sulfonyldi(bicyclo[2.2.1]heptane) lies in its combination of the rigid bicyclic structure with the electron-withdrawing sulfone group, which imparts distinct chemical and physical properties.

Properties

CAS No.

62615-72-9

Molecular Formula

C14H22O2S

Molecular Weight

254.39 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanylsulfonyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C14H22O2S/c15-17(16,13-7-9-1-3-11(13)5-9)14-8-10-2-4-12(14)6-10/h9-14H,1-8H2

InChI Key

SVUBTNNWVSEJBM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2S(=O)(=O)C3CC4CCC3C4

Origin of Product

United States

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